Potency vs. Adenophostin A: 50-Fold Difference in Ca2+ Release and Receptor Binding
Adenophostin A, a fungal metabolite and potent IP3R agonist, demonstrates approximately 50-fold higher potency than the target compound Ins(1,4,5)P3 in both Ca2+ release and radioligand displacement assays [1]. This direct head-to-head comparison establishes the target compound as the moderate-potency endogenous reference against which supra-physiological agonists are benchmarked.
| Evidence Dimension | Potency in Ca2+ release and [3H]Ins(1,4,5)P3 displacement |
|---|---|
| Target Compound Data | Ins(1,4,5)P3 (EC50/Ki not explicitly stated in this comparison, serves as baseline reference) |
| Comparator Or Baseline | Adenophostin A |
| Quantified Difference | 50-fold more potent than Ins(1,4,5)P3 |
| Conditions | Permeabilized platelets (Ca2+ release) and rat cerebellar membranes (binding) |
Why This Matters
This data confirms that adenophostin A is not a suitable substitute for physiological Ins(1,4,5)P3 studies; researchers requiring endogenous-level receptor activation must use the target compound.
- [1] Murphy CT, Riley AM, Lindley CJ, Jenkins DJ, Westwick J, Potter BVL. Structural analogues of D-myo-inositol-1,4,5-trisphosphate and adenophostin A: recognition by cerebellar and platelet inositol-1,4,5-trisphosphate receptors. Mol Pharmacol. 1997;52(4):741-748. PMID: 9380038 View Source
